Evogliptin

概要

説明

Evogliptin (INN; trade names Suganon, Evodine) is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . It has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 .

Molecular Structure Analysis

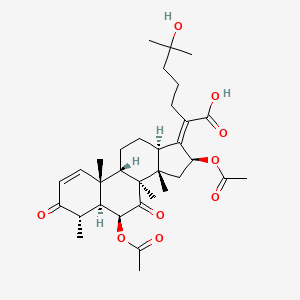

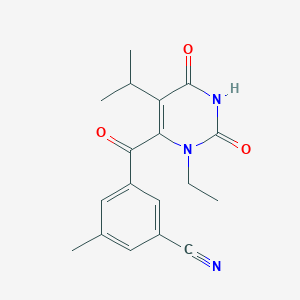

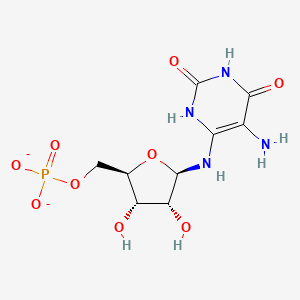

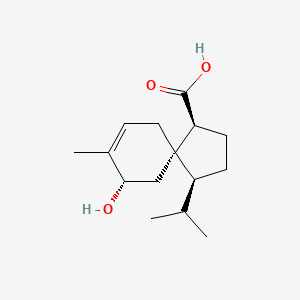

The IUPAC name of this compound is (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-{[(2-methyl-2-propanyl)oxy]methyl}-2-piperazinone . The molecular formula is C19H26F3N3O3 and the molar mass is 401.430 g·mol−1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 401.43 and a chemical formula of C19H26F3N3O3 .科学的研究の応用

Pharmacokinetic and Pharmacodynamic Profiles

- Evogliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, demonstrates effective pharmacokinetic and pharmacodynamic profiles. In a study on healthy subjects, this compound exhibited linear pharmacokinetics within a 5–20 mg dose range, showing a peak plasma concentration in 4–5 hours and a half-life of 33–39 hours. This study also noted effective inhibition of DPP-IV activity and a dose-dependent increase in systemic exposure and inhibition of plasma DPP-IV activity (Gu et al., 2014).

Modulation of Sirt1/NF-κB Interaction

- This compound has been shown to have anti-atherosclerotic effects, primarily by modulating the Sirt1/NF-κB interaction, which inhibits vascular inflammation. This was demonstrated in a study using an ApoE-knockout mouse model, where this compound reduced atherosclerotic plaque area and macrophage infiltration into lesions, suggesting potential benefits in anti-atherosclerosis therapy (Nguyen et al., 2019).

Pharmacokinetics in Renal Impairment

- A study evaluating the pharmacokinetic and pharmacodynamic characteristics of this compound in participants with renal impairment found that plasma exposure to this compound and the degree of DPP-4 activity inhibition increased with decreasing renal function. This suggests a consideration for dose adjustments in patients with renal impairment (Oh et al., 2017).

Unique Binding Mode

- The unique binding mode of this compound with human dipeptidyl peptidase IV (DPP4) was revealed through crystal structures. This study highlighted the significant hydrophobic interactions and multiple hydrogen bonds made by this compound, contributing to its high potency (Lee et al., 2017).

Interaction with Other Drugs

- Research on the pharmacokinetic interaction between this compound and other medications, such as rifampicin and metformin, indicates no significant alterations in the pharmacokinetics of this compound when co-administered with these drugs, supporting its use in combination therapy for type 2 diabetes mellitus (Shin et al., 2022).

In Vitro Metabolic Pathways

- In vitro studies have outlined the metabolic pathways of this compound in human liver preparations, identifying several metabolites and characterizing the cytochrome P450 (CYP) enzymes responsible for its metabolism. This provides insights into the interindividual variability in the metabolism of this compound due to genetic polymorphism (Jeong et al., 2015).

Comparative Efficacy Studies

- Comparative studies have been conducted to assess the efficacy of this compound against other DPP-4 inhibitors, demonstrating its similar or superior efficacy in controlling blood glucose levels in patients with type 2 diabetes mellitus (Wang et al., 2019).

作用機序

将来の方向性

Evogliptin has been shown to have potential therapeutic benefits in conditions beyond diabetes. For example, it has been studied for its effects on diabetic cardiomyopathy, where it was found to improve cardiac function by reducing lipotoxicity and mitochondrial injury . Additionally, a systematic review and meta-analysis found that this compound was non-inferior to other DPP-4 inhibitors like sitagliptin and linagliptin in managing HbA1c levels and adverse events . These findings suggest that this compound may have a wide range of applications in the future.

特性

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDDAGSJHKEABN-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153545 | |

| Record name | Evogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-29-5 | |

| Record name | Evogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Evogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09118300L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)

![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)